molecular formula C9H15ClO B14357414 1-(2-Chlorocyclohexyl)propan-2-one CAS No. 90284-93-8

1-(2-Chlorocyclohexyl)propan-2-one

Cat. No.: B14357414
CAS No.: 90284-93-8
M. Wt: 174.67 g/mol
InChI Key: DMAZSBZKFFUFIH-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H15ClO It is a chlorinated derivative of cyclohexylpropanone, characterized by the presence of a chlorine atom on the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorocyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of cyclohexylpropanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorocyclohexyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorocyclohexyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorocyclohexyl)propan-2-one involves its interaction with specific molecular targets. The chlorine atom on the cyclohexyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpropanone: The parent compound without the chlorine atom.

    2-Chlorocyclohexanone: A similar compound with the chlorine atom on the cyclohexanone ring.

    1-(2-Bromocyclohexyl)propan-2-one: A brominated analog of 1-(2-Chlorocyclohexyl)propan-2-one.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity

Properties

CAS No.

90284-93-8

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

1-(2-chlorocyclohexyl)propan-2-one

InChI

InChI=1S/C9H15ClO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6H2,1H3

InChI Key

DMAZSBZKFFUFIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCCC1Cl

Origin of Product

United States

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